1-(4-chlorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that has been studied in the context of various scientific research . It has been identified as an intermediate in the synthesis of the antifungal reagent pyraclostrobin . The compound has also been associated with the inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of this compound involves the selective catalytic hydrogenation of nitroarenes to the corresponding N-arylhydroxylamines . The reduction of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was chosen as the model reaction for catalyst evaluation and condition optimization .Molecular Structure Analysis
The molecular structure of this compound is complex, involving carbon-chlorine bonds, benzyl groups, carbon-carbon double bonds, and other structures that are easily reduced . The structure is bound to PKB, a protein kinase B .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The selective catalytic hydrogenation of nitroarenes to the corresponding N-arylhydroxylamines is a key step in the synthesis of this compound .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
A series of compounds, including derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been synthesized for potential applications as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin and exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Antimicrobial Study of Linked Heterocyclics
Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one moieties have been synthesized and shown to have inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. These compounds hold potential for the development of new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Novel Pyrazolopyranopyrimidinones and Pyrazolopyranooxazinones
The synthesis of novel classes of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones has been explored for their potential antimicrobial properties. These compounds have been shown to possess potent activity, highlighting their potential in the development of new antimicrobial agents (El-ziaty et al., 2016).
PDE9 Inhibitor for Alzheimer's Disease
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) is the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), under preclinical development for the treatment of Alzheimer's disease. This compound selectively inhibits PDE9 activity in vitro and has been characterized using a PDE9 reporter cell line, indicating its potential for therapeutic applications (Wunder et al., 2005).
Mecanismo De Acción
Direcciones Futuras
The future directions of research involving this compound could potentially involve further exploration of its antitumor properties, as well as its potential applications in other areas of medicine. The generality of the method used in its synthesis was explored, and 7 substrates were developed, most of which showed a good conversion rate and selectivity, indicating that the method has a certain degree of generality .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c19-13-4-6-14(7-5-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-2-1-3-15(8-12)24(26)27/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRMZVPCHJKWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.